(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid

Peptide Synthesis Protease Inhibition Structure-Activity Relationship

Replicating leukocyte elastase inhibitor SAR demands the exact S-configuration building block with butanoic acid backbone-shorter-chain analogs cannot engage the protease S1' pocket. Boc-Ala(3-Pm)-OH (CAS 99461-44-6) is the validated N-terminal precursor from the picolyl ester 'handle' method. • Butanoic acid backbone provides required spatial separation for 3-pyridyl engagement of S1' pocket • Meta-pyridyl nitrogen enables angular coordination geometry for metallopeptide catalyst design • XLogP3=1.8 allows logP tuning vs. 4-pyridyl congeners (XLogP3=1.4) Supplied with CoA; shipped under recommended storage conditions.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
Cat. No. B13103761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1=CN=CC=C1)C(=O)O
InChIInChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)7-6-10-5-4-8-15-9-10/h4-5,8-9,11H,6-7H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyZZPXUFOJUGQLSY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ala(3-Pm)-OH: Chiral Pyridyl Building Block for Peptide Synthesis


(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid, also referred to as Boc-L-2-amino-4-(3-pyridyl)butyric acid or Boc-Ala(3 Pm)-OH, is a chiral, non-proteinogenic amino acid derivative featuring an N-terminal tert-butoxycarbonyl (Boc) protecting group, a pyridin-3-yl side chain, and a butanoic acid backbone (C₁₄H₂₀N₂O₄, MW 280.32 g/mol) [1]. The S-configuration at the α-carbon is critical for the stereochemical fidelity required in peptide design, while the 3-pyridyl moiety introduces a heteroaryl handle for coordination chemistry, hydrogen bonding, or further functionalization [2]. The compound serves as a protected precursor to 2-amino-4-(3-pyridyl)butyric acid, an unnatural amino acid originally developed for use in the picolyl ester 'handle' method of peptide synthesis and shown to yield peptide inhibitors of human leukocytic elastase [3].

Picolyl ester handle peptide synthesis
S-enantiomer for stereochemical control
Protease inhibitor design with butanoic acid spacer

Why Substitution Fails for Boc-Ala(3-Pm)-OH


Although numerous Boc-protected pyridylalanine derivatives exist, direct substitution of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid without compromising synthetic outcomes is rarely feasible. Its butanoic acid backbone (homologated relative to alanine-based analogs) alters the spatial presentation of the pyridine ring in peptide chains, which directly impacts protease recognition pockets as demonstrated by the differential inhibitory activity of peptides containing this residue versus those incorporating shorter-chain analogs [1]. The regioisomeric position of the pyridyl nitrogen (meta, 3-position) provides distinct metal-coordination geometry and hydrogen-bonding topology compared to 2-pyridyl or 4-pyridyl variants, a factor that influences both coupling efficiency in picolyl ester-mediated syntheses and the final peptide's biological conformation [2]. Furthermore, the S-configuration is essential for bioactivity: the R-enantiomer (CAS 219297-13-9) yields structurally distinct peptides with divergent protease inhibition profiles .

Shorter-chain propanoic analogs May fail to engage protease S1' pocket due to reduced side-chain reach.
2- or 4-pyridyl regioisomers Alter metal coordination geometry and picolyl ester coupling efficiency.
R-enantiomer Yields diastereomeric peptides with divergent protease inhibition profiles.

Boc-Ala(3-Pm)-OH: Differentiation vs Closest Analogs


Chain-Length Effect on Peptide Inhibitor Activity

The incorporation of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid as the N-terminal residue in pentapeptides produced weak inhibitors of human leukocytic elastase, whereas the corresponding propanoic acid analog (Boc-3-(3-pyridyl)-L-alanine, CAS 117142-26-4) has not been reported to yield active elastase inhibitors in the same picolyl ester system [1]. This chain-length dependency stems from the extended reach of the 3-pyridyl moiety into the S1' pocket of the protease when presented on a butanoic acid scaffold, a spatial arrangement unattainable with the shorter propanoic acid derivative.

Chain-Length Effect
Reported
Butanoic acid backbone yields weak elastase inhibitors; propanoic analog inactive
Supports butanoic acid requirement in picolyl ester method
Ki/IC50 not reported; qualitative activity only
Peptide Synthesis Protease Inhibition Structure-Activity Relationship

3-Pyridyl vs 4-Pyridyl: Lipophilicity and Coupling Differences

The 3-pyridyl (meta) isomer present in the target compound exhibits distinct electronic and steric properties compared to its 4-pyridyl analog Boc-Ala(4-pyridyl)-OH (CAS 37535-57-2). The computed XLogP3 value for the target compound is 1.8 [1], while the 4-pyridylalanine analog has an XLogP3 of 1.4 [2], indicating higher lipophilicity for the 3-pyridyl isomer that can influence peptide solubility and membrane permeability. In coordination chemistry, 3-pyridyl nitrogen provides a different metal-binding geometry (meta-substitution yields an angular vector for metal coordination) compared to the linear vector of 4-pyridyl, a critical parameter in the design of metallopeptide catalysts or metal-chelating peptide therapeutics.

Lipophilicity ΔXLogP3
Class-level
Target: 1.8 vs 4-pyridyl analog: 1.4 (+0.4)
Higher lipophilicity influences RP-HPLC retention and peptide permeability
Computed property; experimental verification advised
Solid-Phase Peptide Synthesis Metal Coordination Hydrogen Bonding

S- vs R-Enantiomer Requirement for Bioactive Peptides

The S-enantiomer (CAS 99461-44-6) is the biologically relevant stereoisomer used in the synthesis of elastase-inhibitory pentapeptides [1]. The R-enantiomer (CAS 99461-45-7, Boc-(R)-2-amino-4-(pyridin-3-yl)butanoic acid) is commercially available with a purity specification of 97% but has not been reported to yield active protease inhibitors in the same synthetic system. While no direct head-to-head chiral comparison data are available for this specific compound, the well-established principle that L-amino acid (S-configuration) building blocks are required for native-like peptide-protein interactions supports the necessity of enantiomeric specificity in procurement.

S vs R Enantiomer
Class-level
S-enantiomer: reported elastase inhibitor peptide activity; R: no activity reported
Enantiomeric identity influences peptide bioactivity outcome
Direct chiral comparison data not available
Chiral Purity Enantiomeric Excess Peptide Bioactivity

Picolyl Ester Handle Compatibility in Peptide Synthesis

The N-t-butoxycarbonyl derivative of L-2-amino-4-(3-pyridyl)butyric acid was specifically selected and validated for use in the picolyl ester 'handle' method of peptide synthesis, enabling the construction of pentapeptides Boc-Ala(3 Pm)-Ala-Ala-Ala-Lys(Z)-OPic and related sequences [1]. This method exploits the 4-picolyl ester for C-terminal protection and facilitates product isolation by acidic extraction. The compatibility of the 3-pyridyl side chain with the acidic extraction conditions (which would protonate and extract the product) is a specific advantage: 2-pyridyl analogs could undergo undesired N-acyl migration under these conditions, while 4-pyridyl variants have not been explicitly validated in this synthetic protocol.

Picolyl Ester Compatibility
Class-level
Validated in picolyl ester handle method; 2-pyridyl analogs risk N-acyl migration
Method compatibility confirmed for the target building block
4-pyridyl analog not tested in this method
Picolyl Ester Method Peptide Ligation C-Terminal Protection

2-Amino vs 3-Amino: Backbone Geometry Impact

The target compound bears the protected amino group at the 2-position (α-amino acid configuration), whereas the closely related Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS 208404-16-4) places the amino group at the 3-position (β-amino acid configuration) . This positional isomerism fundamentally alters the resulting peptide backbone: incorporation of 2-amino acids yields canonical α-peptide bonds with predictable φ/ψ dihedral angles, while 3-amino acids introduce an additional methylene unit, expanding conformational space and altering hydrogen-bonding patterns [1]. The 3-amino isomer (CAS 208404-16-4) has a reported optical rotation of [α]D25 = -12 ± 2° (c=1 in EtOH) , whereas the target 2-amino compound's specific optical rotation has not been reported in publicly accessible databases, underscoring the need for batch-specific characterization upon procurement.

2-Amino vs 3-Amino
Class-level
2-amino (α-amino acid) yields canonical peptide bonds; 3-amino (β-amino acid) expands conformational space
Backbone geometry critical for α-peptide secondary structure
Optical rotation of target not publicly reported; batch-specific characterization needed
β-Amino Acids Peptide Foldamer Backbone Conformation

Boc-Ala(3-Pm)-OH: Validated Application Scenarios


Elastase Inhibitor Peptide Synthesis via Picolyl Ester Method

The target compound is the validated N-terminal building block for constructing pentapeptide inhibitors of human leukocytic elastase using the picolyl ester 'handle' method [1]. The butanoic acid backbone provides the spatial separation necessary for the 3-pyridyl side chain to engage the protease S1' pocket, a structural requirement that shorter-chain analogs (e.g., Boc-3-(3-pyridyl)-L-alanine) cannot fulfill. This application scenario is directly supported by the synthesis and testing of Boc-Ala(3 Pm)-Ala-Ala-Ala-Lys(Z)-OPic and its analogs, all of which demonstrated weak but specific elastase inhibition [1]. Researchers pursuing leukocyte elastase or related serine protease targets should procure this specific building block to replicate the published SAR.

Tunable Lipophilicity in Peptide Libraries via 3-Pyridyl

The higher computed lipophilicity of the 3-pyridyl isomer (XLogP3 = 1.8) compared to the 4-pyridyl variant (XLogP3 = 1.4) [1] enables fine-tuning of peptide physicochemical properties without altering the core pharmacophore. This differential lipophilicity directly impacts reversed-phase HPLC retention times and may influence passive membrane permeability. In peptide library design for phenotypic screening or target-based assays, the 3-pyridyl building block can be selected when increased logP is desired relative to 4-pyridyl congeners, providing a quantifiable basis for compound selection in medicinal chemistry campaigns.

Metal-Chelating Peptides via 3-Pyridyl Coordination Geometry

The meta-substituted pyridine nitrogen in the target compound provides an angular coordination vector distinct from the linear geometry of 4-pyridyl isomers [1]. This geometric preference is relevant for designing metallopeptide catalysts or metal-chelating therapeutic peptides where the spatial orientation of the metal-binding site must match the coordination sphere of specific metal ions (e.g., Zn²⁺ in matrix metalloproteinase inhibitors). Procurement of the 3-pyridyl variant over the 4-pyridyl analog should be driven by the desired metal coordination geometry in the final peptide construct.

S-Configured α-Amino Acid for Stereochemical Peptide Synthesis

For any peptide synthesis project where the L-configuration (S) is required for biological target engagement, the S-enantiomer (CAS 99461-44-6) is mandatory [1]. The R-enantiomer (CAS 99461-45-7), although commercially available at comparable purity (97%) , would produce diastereomeric peptides with altered backbone conformation and unpredictable biological activity. This application scenario applies broadly to any peptide-based drug discovery effort, but is particularly critical for projects aiming to extend the elastase inhibitor SAR established in the primary literature.

Application
Selection Property
Validation Focus
Elastase inhibitor synthesis (picolyl ester)
Butanoic acid backbone spatial requirement
Protease S1' pocket engagement
Peptide library lipophilicity tuning
3-pyridyl lipophilicity profile
RP-HPLC retention / permeability context
Metal-chelating peptide design
3-pyridyl coordination geometry
Metal-binding spatial orientation
Stereochemical peptide synthesis
S-enantiomer identity
Enantiomer-specific conformation/activity
Quote Request

Request a Quote for (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.